molecular formula C19H37ClO B056548 Nonadecanoyl chloride CAS No. 59410-47-8

Nonadecanoyl chloride

Cat. No.: B056548
CAS No.: 59410-47-8
M. Wt: 316.9 g/mol
InChI Key: BASNZTUXPUAQLZ-UHFFFAOYSA-N
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Description

Nonadecanoyl chloride is an organic compound with the chemical formula CH₃(CH₂)₁₇COCl . It is a member of the acyl chloride family, characterized by the presence of a carbonyl group bonded to a chlorine atom. This compound is typically a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis.

Preparation Methods

Nonadecanoyl chloride can be synthesized through several methods. One common method involves the reaction of nonadecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically takes place under reflux conditions, and the resulting product is purified through distillation .

Industrial Production Method: In an industrial setting, this compound is produced by reacting nonadecanoic acid with thionyl chloride in the presence of a solvent such as dichloromethane. The reaction is carried out at elevated temperatures to ensure complete conversion of the acid to the acyl chloride .

Chemical Reactions Analysis

Nonadecanoyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of nonadecanoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives such as esters, amides, and acids. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Nonadecanoyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

nonadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASNZTUXPUAQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401229
Record name Nonadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59410-47-8
Record name Nonadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of nonadecanoyl chloride in the synthesis of the associative thickener, and how does this impact the final product's properties?

A: this compound is a key reagent in the final step of synthesizing the hydrophobically associating nonadecanamide polyethylene oxide copolymer (POER) []. Polyethylene oxide diamine (PEOA) reacts with this compound, attaching the nonadecanamide group (hydrophobic) to the polyethylene oxide backbone. This modification transforms the initially Newtonian PEO solution into a non-Newtonian fluid with thixotropic properties, as evidenced by the flow curve of a 10% aqueous solution of POER []. This change in rheological behavior is crucial for the thickener's application in formulations like latex paints, where it enhances shearing strength [].

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